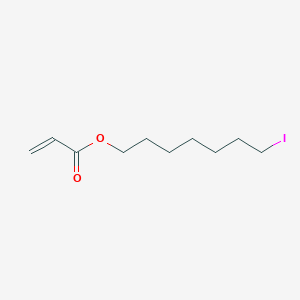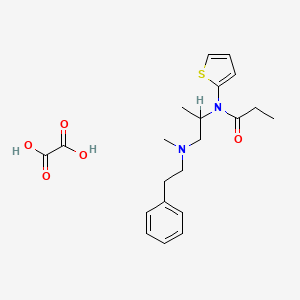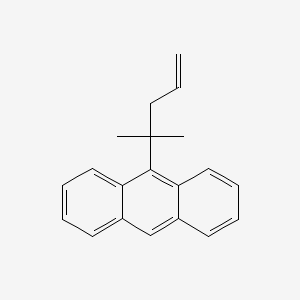
9-(2-Methylpent-4-EN-2-YL)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methylpent-4-EN-2-YL)anthracene is an organic compound that belongs to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This specific compound is characterized by the presence of a 2-methylpent-4-en-2-yl substituent at the 9th position of the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylpent-4-EN-2-YL)anthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with 2-methylpent-4-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Methylpent-4-EN-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
9-(2-Methylpent-4-EN-2-YL)anthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 9-(2-Methylpent-4-EN-2-YL)anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit specific enzymes involved in cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound without any substituents.
9-Methylanthracene: A simpler derivative with a methyl group at the 9th position.
9,10-Dimethylanthracene: Contains two methyl groups at the 9th and 10th positions.
Uniqueness
9-(2-Methylpent-4-EN-2-YL)anthracene is unique due to the presence of the 2-methylpent-4-en-2-yl substituent, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
104805-28-9 |
|---|---|
Fórmula molecular |
C20H20 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
9-(2-methylpent-4-en-2-yl)anthracene |
InChI |
InChI=1S/C20H20/c1-4-13-20(2,3)19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h4-12,14H,1,13H2,2-3H3 |
Clave InChI |
GOOFZFIZNOFOPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC=C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


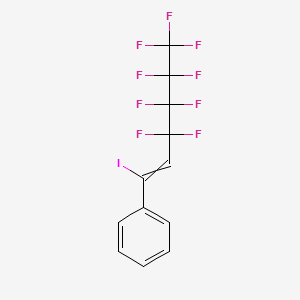
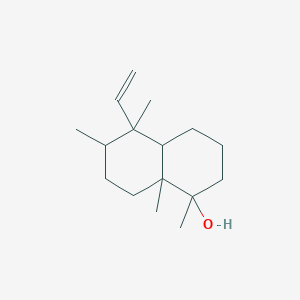
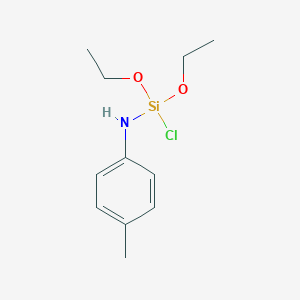

![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
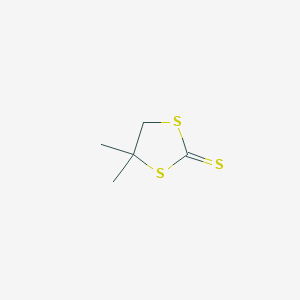

![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
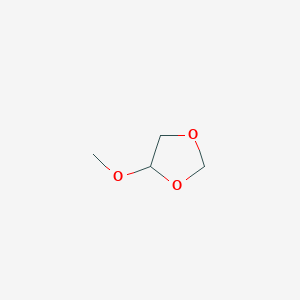

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
